JWH-200 Demonstrates 3-Fold Higher In Vivo Antinociceptive Potency Than Δ9-THC
Despite binding to the CB1 receptor with a Ki of 42 nM, similar to Δ9-THC (Ki ≈ 40.7 nM), JWH-200 demonstrates significantly greater functional efficacy in vivo [1]. In rodent models of acute pain, its analgesic potency is reported to be approximately three times that of Δ9-THC, while concurrently producing a less pronounced sedative effect [2]. This disconnect between in vitro binding and in vivo efficacy suggests favorable pharmacokinetic properties or biased signaling for JWH-200 that are not captured by simple affinity measurements.
| Evidence Dimension | In vivo antinociceptive potency and sedation profile |
|---|---|
| Target Compound Data | JWH-200: Analgesic potency ~3x that of Δ9-THC; less sedative effect. |
| Comparator Or Baseline | Δ9-THC: Baseline analgesic potency of 1; higher relative sedation. |
| Quantified Difference | Approximately 3-fold increase in analgesic potency and a qualitative decrease in sedation. |
| Conditions | In vivo rodent pain models (tail-flick and ring-immobility assays). |
Why This Matters
This provides a wider therapeutic window in preclinical pain models, making JWH-200 a preferred tool for studying analgesia without the confounding motor impairment associated with Δ9-THC.
- [1] Affinities of Cannabinoid Ligands. Table 1 from academic.oup.com. Substance: Δ9-THC CB1 Ki: 40.7 nM; JWH-200 (WIN 55,225) CB1 Ki: 42.0 nM. View Source
- [2] D'Ambra, T. E., Estep, K. G., Bell, M. R., Eissenstat, M. A., Josef, K. A., Ward, S. J., ... & Martin, B. R. (1992). Conformationally restrained analogs of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. Journal of Medicinal Chemistry, 35(1), 124-135. View Source
